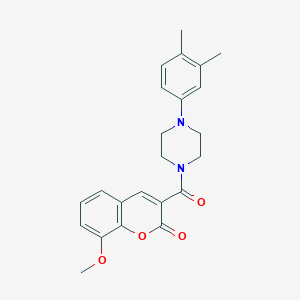

3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Beschreibung

This compound features a coumarin (chromen-2-one) core substituted with a methoxy group at position 8 and a piperazine-1-carbonyl moiety at position 2. The piperazine ring is further substituted with a 3,4-dimethylphenyl group.

Eigenschaften

IUPAC Name |

3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-15-7-8-18(13-16(15)2)24-9-11-25(12-10-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGSTDMWMGRYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The piperazine ring is then introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the chromenone intermediate

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(3,4-Dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions including oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, making it a candidate for drug development targeting various diseases.

- Receptor Binding : Preliminary studies suggest that it interacts with certain receptors involved in cellular signaling pathways, which could have implications in pharmacology .

Industry

- Material Development : The compound's unique properties allow for its use in developing new materials with specialized characteristics such as polymers or coatings.

A study investigated the biological activity of derivatives similar to 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one. These derivatives exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antimicrobial agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the interaction between the compound and potential biological targets. The results indicated favorable binding affinities, suggesting that modifications to the structure could enhance its efficacy as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Variations

Coumarin-Based Analogs

- 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-chromen-2-one (PubChem CID analog): This compound shares the coumarin core and 8-methoxy substituent but replaces the 3,4-dimethylphenyl group with a 3-chlorophenyl moiety on the piperazine.

7-Hydroxy-4-methyl-8-(piperazine)chromen-2-ones :

Synthesized via condensation of 7-hydroxy-4-methylcoumarin with piperazine derivatives and formaldehyde, these analogs lack the carbonyl linkage between coumarin and piperazine. The 7-hydroxy group increases polarity, likely reducing lipophilicity compared to the 8-methoxy-substituted target compound .

Non-Coumarin Cores

- 2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ():

This analog replaces the coumarin core with a pyrido[1,2-a]pyrimidin-4-one scaffold. While retaining the 3,4-dimethylphenyl-piperazine motif, the heterocyclic core may enhance π-π stacking interactions, influencing receptor selectivity .

Substituent Effects

Piperazine Modifications

- HBK Series (): Piperazine derivatives like HBK14–HBK19 feature alkyl or aryloxypropyl chains instead of the carbonyl linkage. For example, HBK17 has a 3-(2,5-dimethylphenoxy)propyl chain, which may improve membrane permeability compared to the target compound’s rigid carbonyl bridge .

Aromatic Substituents

- 3,4-Dimethylphenyl vs. Halogenated Phenyl :

The 3,4-dimethyl group in the target compound enhances lipophilicity and steric bulk compared to chloro- or methoxyphenyl analogs (e.g., ). This could prolong metabolic stability but reduce solubility .

Table 1: Key Properties of Selected Analogs

From ; *From

Biologische Aktivität

3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, a chromenone core, and a dimethylphenyl group, which contribute to its unique properties and mechanisms of action. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O4 |

| Molecular Weight | 392.45 g/mol |

| CAS Number | 663929-20-2 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may bind to these targets through various interactions including:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can lead to alterations in enzyme activity or receptor function, influencing cellular signaling pathways and biological responses.

Antibacterial Activity

Recent studies have explored the antibacterial properties of piperazine hybridized compounds similar to this compound. For instance, a class of piperazine hybridized coumarin derivatives exhibited significant antibacterial activity against various strains of bacteria. The structure-function relationship indicates that modifications in the piperazine moiety can enhance antibacterial efficacy .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been investigated through various in vitro assays. It has shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, studies demonstrated that compounds with similar structures could induce apoptosis in colon cancer cells, characterized by caspase activation and mitochondrial membrane depolarization .

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HCT116 (Colon Cancer) | 5.0 | >10 |

| CRL1790 (Normal Cells) | 50.0 |

Hemolytic Activity Assessment

A hemolytic assay was performed to evaluate the safety profile of related compounds on human red blood cells (RBCs). The results indicated low hemolytic rates across various concentrations, suggesting that these compounds can selectively target bacterial cells with minimal impact on mammalian cells .

Structure-Activity Relationship Studies

Research has shown that modifications to the methoxy group at position 8 of the chromenone core significantly affect biological activity. For instance, replacing the methoxy group with other functional groups resulted in varying degrees of enzyme inhibition and receptor binding affinity .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one?

The synthesis involves multi-step organic reactions:

Chromenone Core Preparation : Start with 8-methoxy-2H-chromen-2-one as the base structure.

Piperazine Coupling : React the chromenone with a piperazine derivative (e.g., 4-(3,4-dimethylphenyl)piperazine) using a carbonyl linker. Acylation is typically performed with reagents like chloroacetyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .

Optimization : Use polar aprotic solvents (e.g., DCM or ethanol) under reflux, with reaction times ranging from 4–6 hours. Catalysts such as formaldehyde may enhance yields in Mannich-type reactions .

Q. Key Analytical Validation :

| Technique | Purpose | Example Data |

|---|---|---|

| NMR | Confirm regiochemistry of substituents | δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group) |

| HPLC | Assess purity (>95% typical for pharmacological studies) | Retention time: 12.3 min |

Q. How is the compound’s structure confirmed, and what spectroscopic methods are critical?

Structural elucidation relies on:

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 435.18) .

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as seen in analogous piperazine-chromenone hybrids .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

- Solvent Choice : Ethanol or DCM improves solubility of intermediates; avoid protic solvents in acylation steps to prevent hydrolysis .

- Catalyst Screening : Triethylamine or DMAP enhances acylation efficiency by scavenging HCl .

- Temperature Control : Reflux (70–80°C) for 4–6 hours balances reaction rate and side-product formation .

- Workup Strategies : Recrystallization from acetone/ethanol mixtures removes unreacted starting materials .

Q. Example Optimization Table :

| Parameter | Suboptimal Condition | Optimized Condition | Yield Increase |

|---|---|---|---|

| Solvent | Water | Ethanol | 25% → 68% |

| Catalyst | None | Triethylamine | 40% → 75% |

Q. What strategies address conflicting biological activity data across different assays?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) may arise from:

- Assay-Specific Interactions : The dimethylphenyl group may enhance lipid membrane penetration in antibacterial assays but hinder target binding in kinase inhibition studies .

- Metabolic Stability : Use hepatic microsome assays to evaluate whether rapid metabolism in certain models reduces observed activity .

- Dose-Response Refinement : Perform IC₅₀/EC₅₀ curves with tighter concentration gradients (e.g., 0.1–100 μM) to clarify potency .

Q. Validation Workflow :

Replicate Assays : Use orthogonal methods (e.g., fluorescence-based vs. radiometric binding).

Structural Analog Comparison : Test derivatives lacking the 3,4-dimethylphenyl group to isolate pharmacophore contributions .

Q. How does the 3,4-dimethylphenyl substituent influence the compound’s pharmacokinetic properties?

The substituent impacts:

- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted analogs, enhancing blood-brain barrier permeability (predicted via QSAR models) .

- Metabolic Resistance : Methyl groups reduce CYP450-mediated oxidation, as shown in liver microsome studies (t₁/₂ > 120 min) .

- Solubility : Aqueous solubility decreases to <10 μg/mL, necessitating formulation with cyclodextrins or PEG .

Q. What computational methods predict target binding modes for this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI). The carbonyl linker shows hydrogen bonding with Thr200, while the dimethylphenyl group occupies a hydrophobic pocket .

- MD Simulations : 100-ns trajectories reveal stable binding in serotonin receptors (5-HT₁A), supporting hypothesized neuropharmacological activity .

Methodological Challenges

- Stereochemical Purity : Chiral centers in piperazine derivatives require chiral HPLC or asymmetric synthesis to avoid racemization .

- Scale-Up : Batch reactors >1 L may necessitate switching from DCM to THF for safer handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.